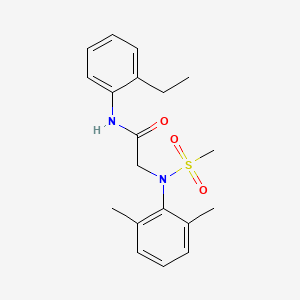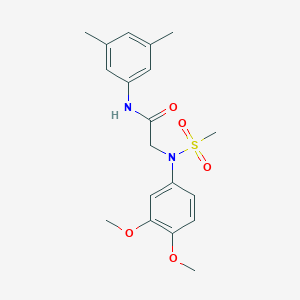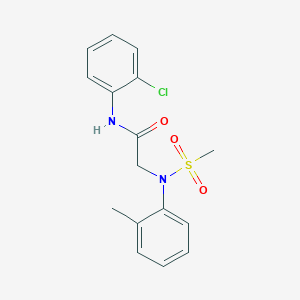
N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMS 1949, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of glycine transporter 1 (GlyT1) inhibitors and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future applications in scientific research.
Wirkmechanismus
N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 1949 acts as a selective inhibitor of GlyT1, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting GlyT1, N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 1949 increases the concentration of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. This, in turn, leads to an increase in glutamate release and improved synaptic plasticity, which is essential for learning and memory processes.
Biochemical and Physiological Effects:
Studies have shown that N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 1949 has a range of biochemical and physiological effects, including increased glutamate release, enhanced synaptic plasticity, and improved cognitive function. In animal studies, N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 1949 has been shown to improve spatial memory and learning, as well as reduce anxiety-like behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 1949 in lab experiments is its selectivity for GlyT1. This allows researchers to study the effects of inhibiting GlyT1 without interfering with other neurotransmitter systems. However, one limitation of using N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 1949 is its relatively short half-life, which can make it difficult to maintain stable concentrations in vitro and in vivo.
Zukünftige Richtungen
There are several future directions for research on N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 1949, including its potential use in the treatment of neurological disorders such as schizophrenia, depression, and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 1949, as well as its long-term safety and efficacy. Additionally, research is needed to explore the potential use of N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 1949 in combination with other drugs for the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
N~2~-(2,6-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 1949 has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, and Alzheimer's disease. Its ability to inhibit GlyT1 has been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. This enhancement of NMDA receptor activity has been linked to improvements in cognitive function and memory in animal studies.
Eigenschaften
IUPAC Name |
2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-5-16-11-6-7-12-17(16)20-18(22)13-21(25(4,23)24)19-14(2)9-8-10-15(19)3/h6-12H,5,13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYUFDWRIYKYRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=C(C=CC=C2C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,6-dimethylphenyl)-N-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-benzyl-4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine](/img/structure/B3447606.png)
![5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B3447609.png)
![ethyl (2-{[(2-nitrophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3447616.png)
![ethyl (2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3447620.png)
![ethyl {[5-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3447621.png)
![methyl 2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate](/img/structure/B3447628.png)



